molecular formula C11H22N2O2 B13751528 Methacrylic acid, 2-(dimethylamino)-1-((dimethylamino)methyl)ethyl ester CAS No. 21476-57-3

Methacrylic acid, 2-(dimethylamino)-1-((dimethylamino)methyl)ethyl ester

Cat. No.: B13751528
CAS No.: 21476-57-3
M. Wt: 214.30 g/mol
InChI Key: AUBDFVCIDMEAKS-UHFFFAOYSA-N
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Description

Methacrylic acid, 2-(dimethylamino)-1-((dimethylamino)methyl)ethyl ester is a versatile compound widely used in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique properties, which make it suitable for a range of applications, including the synthesis of polymers and hydrogels.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methacrylic acid, 2-(dimethylamino)-1-((dimethylamino)methyl)ethyl ester can be synthesized through free radical polymerization. This process involves the polymerization of 2-(dimethylamino)ethyl methacrylate and methacrylic acid. The reaction is typically carried out in an aqueous solution, where the substrate, such as a stainless steel mesh, is coated with the resulting super-hydrophilic hydrogel film .

Industrial Production Methods: In industrial settings, the compound is often produced using atom transfer radical polymerization (ATRP). This method allows for the synthesis of well-defined polymers under mild conditions, such as in bulk at 25°C. The process is solvent-free, making it environmentally friendly and efficient .

Chemical Reactions Analysis

Types of Reactions: Methacrylic acid, 2-(dimethylamino)-1-((dimethylamino)methyl)ethyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions: Common reagents used in these reactions include quaternizing agents for the quaternization of tertiary amine moieties. The reactions are typically carried out under controlled conditions, such as specific pH and temperature ranges .

Major Products Formed: The major products formed from these reactions include quaternized poly(2-(dimethylamino)ethyl methacrylate)-grafted agarose copolymers. These products exhibit significant antibacterial properties and are used in various applications, including medical and wound care .

Mechanism of Action

Comparison with Similar Compounds

Methacrylic acid, 2-(dimethylamino)-1-((dimethylamino)methyl)ethyl ester is unique compared to other similar compounds due to its dual functionality and versatility. Similar compounds include poly(2-(dimethylamino)ethyl methacrylate) and other methacrylate ester derivatives . These compounds share some properties but differ in their specific applications and reactivity.

Conclusion

This compound is a highly versatile compound with numerous applications in various fields. Its unique properties and ability to undergo various chemical reactions make it an essential component in the synthesis of advanced materials and biomedical applications.

Properties

CAS No.

21476-57-3

Molecular Formula

C11H22N2O2

Molecular Weight

214.30 g/mol

IUPAC Name

1,3-bis(dimethylamino)propan-2-yl 2-methylprop-2-enoate

InChI

InChI=1S/C11H22N2O2/c1-9(2)11(14)15-10(7-12(3)4)8-13(5)6/h10H,1,7-8H2,2-6H3

InChI Key

AUBDFVCIDMEAKS-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OC(CN(C)C)CN(C)C

Origin of Product

United States

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